molecular formula C17H14 B14673382 9-(Prop-1-EN-1-YL)anthracene CAS No. 38080-18-1

9-(Prop-1-EN-1-YL)anthracene

Cat. No.: B14673382
CAS No.: 38080-18-1
M. Wt: 218.29 g/mol
InChI Key: BJXLKKSUUBAFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Prop-1-en-1-yl)anthracene is an organic compound with the molecular formula C17H14 and a molecular weight of 218.29 g/mol . Its CAS registry number is 58873-48-6 . This compound serves as a synthetic intermediate in organic chemistry research, with documented procedures for its formation from precursor molecules . Anthracene derivatives, as a class, are of significant research interest due to their photophysical properties. Studies on related structures show they are extensively investigated for applications in the design of luminescent materials and organic electronics, such as organic light-emitting diodes (OLEDs) . The prop-1-en-1-yl side chain contributes to the molecular structure, which can influence properties like charge transport and photostability. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38080-18-1

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-prop-1-enylanthracene

InChI

InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-12H,1H3

InChI Key

BJXLKKSUUBAFIM-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9 Prop 1 En 1 Yl Anthracene and Its Structural Analogues

Direct Synthetic Routes to 9-(Prop-1-EN-1-YL)anthracene

Direct approaches involve the functionalization of an anthracene (B1667546) molecule at the 9-position, which is known to be highly reactive towards electrophilic substitution and other transformations. csjmu.ac.in

Stereoselective Syntheses of Alkenylanthracenes

Stereoselectivity is crucial in determining the properties of alkenylanthracenes. The geometric configuration (E/Z) of the double bond can significantly influence the molecule's conformation and electronic behavior.

One prominent method for achieving stereoselectivity is the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. For instance, the synthesis of diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) via a C-C coupling Heck reaction demonstrates a preference for the trans-trans (E,E) isomer. mdpi.com Similarly, condensation reactions can also yield specific stereoisomers. The synthesis of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one proceeds via the condensation of anthracene-9-carbaldehyde and 4-bromoacetophenone, resulting in the exclusive formation of the E isomer of the propenone unit. nih.gov

Methods for Introducing Propenyl Moieties at the 9-Position

Several classic organic reactions can be adapted to introduce a propenyl group at the 9-position of anthracene. These methods often start with a functionalized anthracene, such as anthracene-9-carbaldehyde.

Condensation Reactions: Aldol-type condensation reactions are a straightforward approach. As mentioned, the reaction between anthracene-9-carbaldehyde and an appropriate ketone (like 4-bromoacetophenone) in the presence of a base yields a 9-substituted prop-2-en-1-one derivative. nih.gov

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for olefination. Reacting anthracene-9-carbaldehyde with an appropriate phosphorus ylide, such as ethylidenetriphenylphosphorane, can generate this compound. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.

Direct Alkylation/Elimination: A multi-step sequence involving the addition of an organometallic reagent to anthracene-9-carbaldehyde, followed by dehydration, can also introduce the propenyl group. For example, the addition of ethylmagnesium bromide would yield 1-(anthracen-9-yl)propan-1-ol, which can then be dehydrated under acidic conditions to form this compound.

A specific example from the literature is the synthesis of 9-n-prop-1′-enyl-10-n-propylanthracene, highlighting that such substitutions are well-established. rsc.org

Cross-Coupling Strategies for 9-Substituted Anthracene Derivatives (e.g., Suzuki-Miyaura, Ullmann-type reactions)

Modern cross-coupling reactions provide highly efficient and versatile methods for forming carbon-carbon bonds, including the introduction of alkenyl substituents onto aromatic rings.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. rsc.org This method is exceptionally versatile for creating C-C bonds and has been widely applied to the synthesis of 9-substituted anthracenes. nih.govepa.gov The general reaction involves coupling a 9-haloanthracene (typically 9-bromoanthracene) with an alkenylboronic acid or its ester derivative, such as prop-1-en-1-ylboronic acid, in the presence of a palladium catalyst and a base. epa.govsemanticscholar.org

Mechanochemically assisted solid-state Suzuki-Miyaura reactions have also been developed, offering advantages such as reduced solvent use and potentially higher yields. For example, the cross-coupling of 9-bromoanthracene (B49045) has been achieved in high yield (87%) using this method, demonstrating its utility for functionalizing the anthracene core. rsc.org

Table 1: Examples of Suzuki-Miyaura Reactions for 9-Substituted Anthracenes
Anthracene SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
9,10-DibromoanthraceneAryl boronic acidsPalladium(0) catalystNot specifiedGood epa.gov
9-BromoanthracenePhenylboronic acidPd catalystSolid-state ball milling87% rsc.org
1,8-DichloroanthraceneArylboronic acidsPd-PEPPSI-iPrNot specified52-77% semanticscholar.org

Ullmann-type Reactions: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org "Ullmann-type" or Ullmann condensation reactions are copper-promoted conversions of aryl halides to form aryl ethers, thioethers, and amines. wikipedia.org While classic Ullmann C-C coupling requires harsh conditions (high temperatures), modern protocols have improved the methodology. organic-chemistry.org However, its application for introducing a simple alkenyl group like propenyl is less common than the Suzuki-Miyaura reaction. Ullmann-type reactions are more frequently employed for synthesizing 4-substituted 9,10-anthraquinones from bromaminic acid and various amines. researchgate.netuniv.kiev.ua

Indirect Approaches for Anthracene Derivatives Containing Prop-1-en-1-yl Related Substituents

Indirect methods focus on constructing the anthracene ring system from smaller precursors, where one of the reactants already contains the prop-1-en-1-yl group or a related substituent. This approach is particularly useful for synthesizing complex or polysubstituted anthracenes. beilstein-journals.org

Transition Metal-Catalyzed Syntheses of Anthracene Scaffolds

Transition metals, particularly palladium, have revolutionized the synthesis of complex aromatic systems, including the anthracene scaffold. nih.gov These catalysts enable novel cyclization and annulation reactions that can build the anthracene core in a single step or a short sequence. semanticscholar.org

Palladium catalysts are highly effective in mediating the formation of anthracene derivatives through various C-H activation and cyclization cascades. semanticscholar.orgbeilstein-journals.org These strategies often provide access to substitution patterns that are difficult to achieve through direct functionalization of anthracene.

Tandem C-H Alkenylation and Cyclization: One advanced strategy involves a palladium(II)-catalyzed tandem transformation using diphenyl carboxylic acids and acrylates. This process includes a carboxyl-directed C-H alkenylation, a secondary C-H activation, intramolecular C-C bond formation, and subsequent decarboxylative aromatization to yield the substituted anthracene scaffold. beilstein-journals.org By selecting an acrylate (B77674) precursor that leads to a prop-1-en-1-yl substituent, this method could theoretically be adapted for the target compound.

Cyclization of Propargylic Carbonates: Researchers have developed an efficient palladium-catalyzed tandem C–H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes to construct tetracyclic benz[a]anthracene derivatives. semanticscholar.org While this specific example leads to a more complex system, the underlying principle of using alkyne-containing precursors in palladium-catalyzed cyclizations is a powerful tool for building substituted anthracene cores.

One-Pot Synthesis from o-Tolualdehyde: A one-pot synthesis of substituted anthracenes from o-tolualdehyde and aryl iodides proceeds via a palladium-catalyzed C–H arylation. The steric and electronic properties of the reactants strongly influence the cyclization efficiency to form the final anthracene product. semanticscholar.org

Table 2: Palladium-Catalyzed Formations of Anthracene Scaffolds
Starting MaterialsCatalyst/ReagentsKey TransformationProduct TypeReference
Diphenyl carboxylic acids + AcrylatesPalladium(II)Carboxyl-directed C-H alkenylation/cyclizationSubstituted anthracenes beilstein-journals.org
o-Tolualdehyde + Aryl iodidesPalladium catalyst + Silver oxidantC-H arylation/cyclizationSubstituted anthracenes semanticscholar.org
Propargylic carbonates + Terminal alkynesPalladium catalystTandem C-H activation/bis-cyclizationBenz[a]anthracene derivatives semanticscholar.org
Catalysis by Other Transition Metals (e.g., Zinc, Indium, Cobalt, Gold, Iridium, Rhodium, Ruthenium)

While palladium is a common catalyst for cross-coupling reactions, other transition metals have also been effectively utilized in the synthesis of anthracene derivatives, and their application can be extended to the synthesis of this compound and its analogues. nih.gov These alternative catalysts can offer different reactivity, selectivity, and cost-effectiveness.

Zinc: Zinc catalysts, such as zinc bromide supported on silica (B1680970) gel, have been employed for the synthesis of 9,10-diarylanthracenes from electron-rich arenes and aldehydes. nih.gov Zinc iodide has also been used to catalyze Diels-Alder reactions for the preparation of anthraquinone (B42736) derivatives. nih.gov For the synthesis of 9-alkenylanthracenes, zinc-catalyzed cross-coupling reactions, analogous to Negishi coupling, could be envisioned between a 9-anthracenylzinc halide and a propenyl halide.

Indium: Indium(III) chloride (InCl₃) has been utilized as a catalyst in multicomponent reactions to produce various heterocyclic and carbocyclic anthracene derivatives. gasc.ac.in The synthesis of 9-alkenylanthracenes could potentially be achieved through indium-mediated cross-coupling reactions.

Cobalt: Cobalt catalysts have proven effective in [2+2+2] cyclotrimerization reactions to form substituted anthracenes. gasc.ac.in For instance, a cobalt/zinc reagent has been used for the cycloaddition of diynes with alkynes to yield anthracene derivatives. gasc.ac.in While not a direct route to this compound, these methods are crucial for constructing the core anthracene scaffold which can be further functionalized.

Gold: Gold catalysts have been employed in the cyclization of o-alkynyldiarylmethanes to afford various anthracene derivatives. nih.gov This methodology provides a pathway to substituted anthracenes that could subsequently be converted to the desired 9-alkenyl product.

Iridium, Rhodium, and Ruthenium: These platinum-group metals are well-known for their catalytic activity in a variety of organic transformations, including C-H activation and cross-coupling reactions. Rhodium-catalyzed oxidative benzannulation reactions have been developed for the synthesis of substituted anthracenes. udel.edu Ruthenium catalysts have been used for the hydroarylation of alkynes, which could be a potential route to synthesize 9-alkenylanthracenes by reacting anthracene with propylene. nih.gov

The following table summarizes the potential applications of these transition metals in the synthesis of this compound and its analogues:

Transition MetalPotential Catalytic ReactionReactantsProduct Type
ZincCross-coupling (Negishi-type)9-Anthracenylzinc halide + Propenyl halideThis compound
IndiumCross-coupling9-Haloanthracene + Propenyl organoindium reagentThis compound
Cobalt[2+2+2] CyclotrimerizationDiynes + AlkynesSubstituted Anthracene Precursor
GoldCyclizationo-AlkynyldiarylmethanesSubstituted Anthracene Precursor
IridiumC-H AlkenylationAnthracene + PropyleneThis compound
RhodiumOxidative AnnulationSubstituted Naphthylamines + AlkynesSubstituted Anthracene Precursor
RutheniumHydroarylationAnthracene + PropyneThis compound
Role of Ligands in Reaction Efficiency and Selectivity

Ligands play a pivotal role in transition metal-catalyzed reactions by modulating the metal center's electronic and steric properties, thereby influencing the reaction's efficiency, selectivity, and catalyst stability. nih.gov In the synthesis of this compound and its analogues via cross-coupling reactions, the choice of ligand is critical for achieving high yields and the desired stereoselectivity (E/Z isomerism) of the propenyl group.

Phosphine (B1218219) Ligands: Phosphine ligands are widely used in cross-coupling reactions. nih.gov The steric bulk and electronic properties of the phosphine can be fine-tuned to control the outcome of the reaction. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and influence the regioselectivity of the migratory insertion, which is crucial for obtaining the desired isomer of this compound. researchgate.net

The table below illustrates the impact of different ligand types on reaction outcomes:

Ligand TypeKey CharacteristicsImpact on Reaction
Monodentate Phosphines (e.g., PPh₃)Moderate steric bulk, good electronic donorGeneral purpose, may require optimization for high selectivity
Bulky, Electron-Rich Phosphines (e.g., Buchwald-type ligands)High steric hindrance, strong electron donorsIncreased catalyst activity, promotes difficult couplings, can enhance selectivity
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableHigh catalyst stability and activity, often leads to higher turnover numbers

Cycloaddition Reactions (e.g., Diels-Alder) for Anthracene Frameworks

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition reaction for the construction of six-membered rings and is a fundamental method for synthesizing the anthracene framework itself. truman.edu While not a direct method for introducing the prop-1-en-1-yl group, it is essential for preparing substituted anthracene precursors.

The reaction typically involves a diene and a dienophile. In the context of anthracene synthesis, a substituted benzene (B151609) or naphthalene (B1677914) derivative can act as the diene, reacting with a suitable dienophile to form the central ring of the anthracene core. truman.edu

For the synthesis of 9-substituted anthracenes, the Diels-Alder reaction can be employed in several ways:

Reaction of a 1-substituted diene with a dienophile: This can lead to the formation of a substituted cyclohexene (B86901) ring which can then be aromatized to form a substituted anthracene.

Reaction of anthracene with a dienophile: Anthracene itself can act as a diene, reacting at its 9 and 10 positions. csp.edu This is particularly useful for the functionalization of the anthracene core. For instance, the Diels-Alder reaction of 9-vinylanthracene (B1293765) with dienophiles can be used to introduce further complexity to the molecule. researchgate.net

A greener approach to the Diels-Alder reaction involves performing the reaction without a solvent ("neat" conditions), which reduces waste and can lead to faster reaction times. truman.edu

Condensation Reactions for Chalcone (B49325) Analogues (e.g., Claisen-Schmidt)

Condensation reactions are crucial for the formation of the carbon-carbon double bond in the prop-1-en-1-yl substituent of this compound. The Claisen-Schmidt condensation and the Wittig reaction are prominent examples of such transformations.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org To synthesize a chalcone analogue that could be a precursor to this compound, 9-anthraldehyde (B167246) (which lacks α-hydrogens) could be reacted with acetaldehyde (B116499) in the presence of a base like sodium hydroxide. orgsyn.orggordon.edu The resulting α,β-unsaturated ketone could then be reduced to afford the desired product.

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. udel.edu This reaction is particularly useful for creating the prop-1-en-1-yl group with good stereocontrol. To synthesize trans-9-(prop-1-en-1-yl)anthracene, 9-anthraldehyde can be reacted with ethyltriphenylphosphonium bromide in the presence of a strong base. youtube.comwpmucdn.com This methodology has been successfully applied to the synthesis of the closely related compound, trans-9-(2-phenylethenyl)anthracene, from 9-anthraldehyde and benzyltriphenylphosphonium (B107652) chloride. wpmucdn.comresearchgate.net

ReactionReactantsProduct
Claisen-Schmidt Condensation9-Anthraldehyde + Acetaldehyde3-(Anthracen-9-yl)prop-2-enal (precursor)
Wittig Reaction9-Anthraldehyde + Ethyltriphenylphosphonium ylideThis compound

Sustainable and Greener Methodologies in Anthracene Derivative Synthesis

In recent years, there has been a significant shift towards the development of sustainable and greener synthetic methodologies in organic chemistry, including the synthesis of anthracene derivatives. rsc.orgfrontiersin.org The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

Key aspects of greener synthesis for anthracene derivatives include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. The use of water or bio-based solvents like γ-valerolactone (GVL) in reactions such as the Heck coupling is a more sustainable alternative. rsc.orgacs.org

Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions, as demonstrated in some Diels-Alder reactions, minimizes waste and can increase reaction rates. truman.edu

Atom Economy: Reactions with high atom economy, such as the Diels-Alder reaction, are inherently greener as they maximize the incorporation of reactant atoms into the final product. truman.edu

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods. acs.org

Modifications to traditional reactions to align with green chemistry principles have been reported. For instance, the Wittig reaction can be performed using milder bases and greener solvents like N,N-dimethylformamide (DMF), with product precipitation replacing solvent-intensive extractions. researchgate.net Similarly, sustainable protocols for the Heck reaction have been developed that utilize aqueous media, eliminate the need for phosphine ligands, and allow for catalyst recycling. rsc.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Prop 1 En 1 Yl Anthracene and Its Derivatives

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds, which are characteristic of the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups within a molecule. For 9-(Prop-1-en-1-yl)anthracene, the FTIR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the anthracene (B1667546) core and the prop-1-en-1-yl substituent.

The spectrum can be divided into key regions:

> 3000 cm⁻¹: This region is characteristic of C-H stretching vibrations for unsaturated (sp²) carbons. Both the aromatic protons of the anthracene ring and the vinylic protons of the prop-1-en-1-yl group will exhibit absorptions here. spectroscopyonline.com

~1680-1630 cm⁻¹: The stretching vibration of the carbon-carbon double bond (C=C) in the prop-1-en-1-yl side chain is expected in this range. spectroscopyonline.com

~1630-1400 cm⁻¹: Aromatic C=C stretching vibrations within the fused rings of the anthracene core typically appear as a series of sharp peaks in this region. spectroscopyonline.com

~990 cm⁻¹ and ~910 cm⁻¹: Out-of-plane C-H bending vibrations (wags) are highly characteristic of the substitution pattern on a double bond. For a terminal vinyl-type group, two distinct and often intense bands are expected near these frequencies. spectroscopyonline.com

< 900 cm⁻¹: The C-H out-of-plane bending vibrations for the substituted aromatic ring provide information about the substitution pattern on the anthracene core.

The following table summarizes the anticipated FTIR absorption bands for this compound based on its constituent functional groups.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic & Vinylic C-H
1660-1630C=C StretchAlkene (Prop-1-en-1-yl)
1630-1400C=C StretchAromatic Ring
995-985C-H Out-of-Plane Bend (Wag)Alkene (Prop-1-en-1-yl)
915-905C-H Out-of-Plane Bend (Wag)Alkene (Prop-1-en-1-yl)
900-675C-H Out-of-Plane BendAromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would provide a precise map of the proton environments. The spectrum is expected to show distinct signals for the aromatic protons on the anthracene core and the vinylic and methyl protons of the prop-1-en-1-yl group.

Aromatic Region (δ 7.4–8.6 ppm): The nine protons of the anthracene ring system typically resonate in this downfield region. Due to the substituent at the C9 position, the symmetry of the anthracene core is broken, leading to a complex pattern of doublets and triplets. Protons closest to the substituent and at the C10 position are often the most deshielded. For example, in related 9-substituted anthracenes, the H10 proton often appears as a distinct singlet downfield, while other protons (H1/H8, H4/H5, etc.) appear as multiplets in the range of δ 7.40-8.54 ppm. researchgate.netchemicalbook.com

Vinylic Region (δ 5.0–7.0 ppm): The two protons on the C=C double bond of the prop-1-en-1-yl group would appear in this region. Their exact chemical shifts and coupling constants (J-values) would confirm the stereochemistry (E/Z isomerism) of the double bond.

Aliphatic Region (δ 1.8–2.2 ppm): The methyl (CH₃) group attached to the double bond would resonate in this upfield region, likely appearing as a doublet due to coupling with the adjacent vinylic proton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Anthracene Aromatic Protons7.40 - 8.60Multiplets
Vinylic Protons (CH=CH)5.00 - 7.00Multiplets
Methyl Protons (CH₃)1.80 - 2.20Doublet

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the anthracene core carbons and the carbons of the side chain.

Aromatic Region (δ 120–135 ppm): The majority of the carbon signals for the anthracene skeleton appear in this range. The spectrum of unsubstituted anthracene shows signals at approximately δ 125.3, 126.3, 128.1, and 131.5 ppm. chemicalbook.com The C9 carbon, being substituted, would be shifted, and the other carbons would show distinct signals due to the loss of symmetry.

Vinylic Region (δ 110–140 ppm): The two sp² carbons of the C=C double bond in the prop-1-en-1-yl group would be found in this region, overlapping with the aromatic signals.

Aliphatic Region (δ 15–25 ppm): The sp³ carbon of the terminal methyl group is expected to appear in the far upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Anthracene Aromatic Carbons122.0 - 135.0
Vinylic Carbons (CH=CH)110.0 - 140.0
Methyl Carbon (CH₃)15.0 - 25.0

Single Crystal X-ray Diffraction for Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, providing definitive proof of molecular geometry and conformation.

Determination of Molecular Geometry and Conformation

For derivatives of this compound, SCXRD studies are crucial for understanding the spatial relationship between the planar anthracene core and the alkenyl substituent. Studies on analogous compounds, such as (E)-9-(β-Styryl)anthracene and various anthracenyl chalcones, have revealed key structural features that are likely to be present in this compound. nih.govresearchgate.netnih.gov

A primary finding in these related structures is that steric hindrance between the hydrogens on the prop-1-en-1-yl group and the hydrogens at the 1 and 8 positions of the anthracene core forces the substituent to twist out of the plane of the aromatic rings. nih.govnih.gov This results in a significant dihedral (torsion) angle between the plane of the anthracene system and the plane of the C=C double bond. In similar molecules, this angle has been observed to be in the range of 65° to 85°. researchgate.netnih.gov This twisting minimizes steric repulsion but also reduces the electronic conjugation between the π-system of the substituent and the anthracene core.

The analysis would also confirm the planarity of the anthracene ring system itself and provide precise measurements of all bond lengths and angles, confirming the expected hybridization and bonding within the molecule.

Table 4: Representative Structural Parameters for 9-Alkenylanthracene Derivatives from X-ray Diffraction Data

ParameterDescriptionTypical Value RangeReference(s)
C(anthracene)-C(alkene) Bond LengthThe single bond connecting the substituent to the ring.1.48 - 1.51 Å nih.govnih.gov
C=C (alkene) Bond LengthThe double bond length in the side chain.1.32 - 1.35 Å nih.gov
Dihedral Angle (Anthracene Plane - Alkene Plane)The twist angle between the substituent and the aromatic core.65° - 85° nih.govresearchgate.netnih.gov
Anthracene Ring SystemDeviation from planarity.Generally planar researchgate.netnih.gov

Analysis of Intermolecular Interactions (e.g., C-H...O, C-H...π, π-π Stacking)

The supramolecular assembly of this compound and its derivatives is governed by a network of weak intermolecular interactions that dictate their solid-state properties. These interactions, though individually modest in strength, collectively play a crucial role in the stabilization of the crystal lattice.

C-H...π Interactions: These are a predominant feature in the crystal packing of many anthracene derivatives. For instance, in the crystal structure of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, C-H...π interactions are the primary forces connecting the molecules into infinite zigzag chains. nih.gov Similarly, in 4-(anthracen-9-yl)pyridine, pairs of molecules are linked by intermolecular C—H⋯π interactions, forming cyclic dimers which then extend into a one-dimensional chain. iucr.org The strengthening of these C-H...π interactions, as observed between carbazole (B46965) and anthracene groups in certain derivatives, can suppress molecular vibrations and rotations, leading to a reduction in non-radiative transitions and an enhancement in emission intensity. rsc.org

π-π Stacking: Given the planar, electron-rich nature of the anthracene core, π-π stacking is a fundamental interaction in the crystal engineering of these compounds. These interactions can be intramolecular, as seen in some cis-bis[1-(9-anthracene)]phosphirane platinum(II) complexes where the anthracene rings of the cis-ligands stack with a ring-to-ring separation of 3.48(6) Å. rsc.org More commonly, intermolecular π-π stacking occurs, linking adjacent molecules. rsc.org In the crystal structure of 4-(anthracen-9-yl)pyridine, weak face-to-face π–π stacking interactions with a centroid-to-centroid distance of 3.6061(2) Å connect neighboring chains into a larger supramolecular network. iucr.org The crystal packing of diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) is also stabilized by π–π interactions between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 4.033 Å. mdpi.com

C-H...O Interactions: When oxygen atoms are present in the substituent, as in chalcone (B49325) derivatives, C-H...O hydrogen bonds become significant contributors to the crystal packing. In the structures of 1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one and its pyrenyl analogue, intermolecular C-H...O interactions are prominently featured alongside C-H...π forces. nih.gov Likewise, the crystal packing of DEADP, a derivative of DADB, is stabilized by two C–H⋯O interactions that link molecules into chains and layers. mdpi.com

Interactive Table: Intermolecular Interaction Data for Anthracene Derivatives
CompoundInteraction TypeKey Distances / AnglesReference
4-(Anthracen-9-yl)pyridineC-H...πd(H...Cg) = 2.7391 (2) Å iucr.org
4-(Anthracen-9-yl)pyridineπ-π stackingd(Cg...Cg) = 3.6061 (2) Å iucr.org
DADBπ-π stackingCg...Cg = 4.033 Å mdpi.com
DEADPC-H...Od(H...A) = 2.641 Å; ∡ = 162.74° mdpi.com
cis-bis[1-(9-anthracene)]phosphirane Pt(II) complexIntramolecular π-π stacking3.48(6) Å rsc.org

Crystal Packing Architectures and Supramolecular Arrangements

The interplay of the aforementioned intermolecular forces gives rise to diverse and complex crystal packing architectures. These arrangements are not merely structural curiosities; they profoundly influence the material's bulk properties, including its optical and electronic behavior.

In many 9-substituted anthracene derivatives, molecules organize into well-defined motifs. A common arrangement involves the formation of one-dimensional chains through specific interactions. For example, C-H...π interactions can link molecules of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one into infinite zigzag chains that propagate along a specific crystallographic axis. nih.gov Similarly, C–H⋯O interactions can form chains that are then cross-linked by other forces to create layers. mdpi.com

More complex arrangements, such as herringbone packing, are also observed. rsc.orgmdpi.com In a study of two polymorphs of a copper(II) complex containing 9-N-(3-imidazolylpropylamino)methylanthracene, the π-stacks of the anthracenyl groups were found in either lamellar or herringbone arrangements. mdpi.com The specific arrangement was influenced by crystallization conditions, highlighting the sensitivity of supramolecular assembly to external factors. This study also revealed a solvated form with a channel-like arrangement of the cations, entrapping anions and solvent molecules. mdpi.com The formation of segregated layered molecular packing, with alternating layers of different molecules, has also been documented in co-crystals of 9,10-diphenylanthracene (B110198) and pyrene. mdpi.com These layered structures are often stabilized by C-H···π interactions between the different molecular layers. mdpi.com

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of the anthracene core is responsible for the characteristic electronic absorption and emission properties of these compounds.

Derivatives of this compound typically exhibit strong UV-Vis absorption due to π→π* electronic transitions within the anthracene moiety. mdpi.com The absorption spectrum of anthracene itself is characterized by a series of well-resolved vibronic bands in the 300-380 nm region, which are assigned to the ¹Lₐ band. researchgate.net This distinct vibrational fine structure is a hallmark of the anthracene chromophore and is generally retained in its 9-substituted derivatives. mdpi.com

Substitution at the 9-position can induce a bathochromic (red) shift in the absorption maxima. For example, 9,10-bis(diisopropylsilyl)anthracene shows an absorption maximum at 399 nm, a significant shift from anthracene's peak at 374 nm. researchgate.net This shift is often accompanied by an increase in the molar extinction coefficient (ε), indicating a higher probability of light absorption. researchgate.net Upon photodimerization via a [4+4] cycloaddition reaction, the extended conjugation of the anthracene monomer is disrupted, leading to the disappearance of these characteristic absorption bands. mdpi.comresearchgate.net This spectral change is a clear indicator of the photoreaction.

Interactive Table: UV-Vis Absorption Data for Anthracene and its Derivatives
CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
AnthraceneHexane3748,000 researchgate.net
9,10-bis(diisopropylsilyl)anthraceneHexane39914,200 researchgate.net
9,10-DiphenylanthraceneCyclohexane (B81311)372.514,000 omlc.org

Many anthracene derivatives are highly fluorescent, a property that is also linked to the π-conjugated system. The emission spectrum often appears as a mirror image of the vibronic structure observed in the absorption spectrum. researchgate.net The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is highly sensitive to the nature of the substituent at the 9-position and the surrounding environment.

For instance, while the quantum yield of 9,10-diphenylanthracene in cyclohexane approaches unity (1.0), the introduction of thiophene (B33073) substituents can decrease the quantum yield to less than 10%. mdpi.comomlc.org Conversely, silyl (B83357) substitution in 9,10-bis(diisopropylsilyl)anthracene significantly enhances fluorescence, with a quantum yield of 0.90 compared to 0.32 for unsubstituted anthracene. researchgate.net The emission spectra of these compounds typically appear in the blue to green region of the visible spectrum. For example, a thermally annealed film of one anthracene-cored semiconducting molecule shows emission peaks at approximately 450, 475, and 510 nm. researchgate.net The formation of aggregates can lead to fluorescence quenching in some derivatives, though specific molecular designs can counteract this effect. rsc.org

Advanced Imaging Techniques (e.g., Scanning Electron Microscopy for morphological studies)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the solid-state morphology of this compound derivatives. These studies reveal how individual molecules assemble into larger micro- and nanostructures, providing a bridge between molecular-level packing and macroscopic material form.

SEM analyses have shown that anthracene derivatives can form a variety of well-defined structures, including fine needles, smaller well-defined crystals, and rod-like structures. mdpi.comdoi.org The observed morphology is highly dependent on the specific molecular structure and the conditions of crystallization, such as the solvent used. mdpi.com For example, in a study of two related anthracene derivatives, one formed fine needles from methanol, while the other produced smaller, distinct crystals under the same conditions. mdpi.com Other research has demonstrated the formation of fractal-like or "stem and leaf" morphologies for certain anthracene glucosides. doi.org In some cases, SEM imaging has been used to observe 1D nano/microstructures, such as fibers and rods, growing on substrates. cambridge.org These imaging studies are critical for understanding how to control the self-assembly process to produce materials with desired shapes and sizes for applications in fields like organic electronics.

Photophysical Phenomena and Excited State Dynamics of 9 Prop 1 En 1 Yl Anthracene Systems

Electronic Transitions and Absorption Characteristics

No specific data on the electronic transitions or absorption maxima for 9-(Prop-1-en-1-yl)anthracene could be located in the reviewed scientific literature.

Luminescence Properties and Emission Mechanisms

Fluorescence and Phosphorescence Pathways

Specific experimental data detailing the fluorescence and phosphorescence pathways, quantum yields, or lifetimes for this compound are not available in published research.

Influence of Solvent Environment (Solvatochromism) on Emission Spectra

There are no available studies that investigate the influence of solvent polarity on the emission spectra of this compound.

Excited-State Processes and Deactivation Pathways

Singlet Energy Migration and Transfer Dynamics

Research detailing singlet energy migration or transfer dynamics specifically involving this compound has not been published.

Excimer and Exciplex Formation

There is no available information in the scientific literature regarding the formation of excimers or exciplexes by this compound.

Photodegradation Mechanisms and Stability under Irradiation

The photochemical stability of anthracene (B1667546) and its derivatives is a critical factor in their application in various light-involved technologies. For 9-substituted anthracenes, including this compound, the primary mechanism of photodegradation in the presence of oxygen is photooxidation. This process is initiated by the absorption of light, which excites the anthracene moiety to its singlet excited state, followed by intersystem crossing to the triplet state. The triplet-excited anthracene can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

This singlet oxygen subsequently reacts with the ground-state anthracene molecule in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, across the 9 and 10 positions. This reaction forms an unstable endoperoxide (9,10-epidioxyanthracene). fu-berlin.de This endoperoxide can then undergo further reactions, either thermally or upon further irradiation, to yield a variety of photoproducts. fu-berlin.de The most common of these products is anthraquinone (B42736), which is formed through the decomposition of the endoperoxide. redalyc.orgudea.edu.co

The general photodegradation pathway for 9-substituted anthracenes in the presence of oxygen is summarized below:

StepReactionIntermediate/Product
1Photoexcitation of Anthracene DerivativeExcited Singlet State
2Intersystem CrossingExcited Triplet State
3Energy Transfer to O₂Singlet Oxygen (¹O₂)
4[4+2] CycloadditionEndoperoxide
5Decomposition of EndoperoxideAnthraquinone and other products

It is important to note that in the absence of oxygen, other photochemical reactions, such as photodimerization, can occur. google.com This involves the [4+4] cycloaddition of two anthracene molecules, leading to the formation of a dimer. The substitution at the 9-position can sterically hinder this process.

Photoionization Processes in Solution

In addition to photodegradation, 9-substituted anthracene derivatives can undergo photoionization in solution, particularly in polar solvents. This process involves the ejection of an electron from the molecule following the absorption of a photon, leading to the formation of a radical cation and a solvated electron. The efficiency of photoionization is dependent on the electronic properties of the anthracene derivative, the wavelength of the incident light, and the nature of the solvent.

Research on compounds analogous to this compound, such as 9-methoxymethylanthracene and 9-cyanoanthracene, has demonstrated that monophotonic photoionization can occur upon irradiation with UV light (e.g., 347 nm) in deoxygenated acetonitrile (B52724) solution. epa.gov The formation of free ions in these cases was confirmed by flash photolysis techniques, which allow for the detection of transient species through optical absorption and electrical conductivity measurements. epa.gov

The general process of photoionization can be described as follows:

An-R + hν → [An-R] *

[An-R] → An-R⁺• + e⁻(solv)*

Where:

An-R is the 9-substituted anthracene derivative.

represents the energy of the absorbed photon.

[An-R] * is the electronically excited state of the molecule.

An-R⁺• is the radical cation of the anthracene derivative.

e⁻(solv) is the solvated electron.

For bichromophoric systems containing an anthracene moiety, intramolecular electron transfer can occur from the excited anthracene to another part of the molecule, forming a transient zwitterion. epa.gov This process can compete with photoionization and other deactivation pathways of the excited state.

Mechanofluorochromic Behavior of Anthracene Derivatives

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is of significant interest for applications in sensors, memory devices, and security inks. Many anthracene derivatives have been shown to exhibit mechanofluorochromic behavior. researchgate.net

The underlying mechanism for the mechanofluorochromism in anthracene derivatives is typically a solid-state phase transition from a crystalline to an amorphous state. researchgate.net In the crystalline state, the molecules are arranged in a highly ordered fashion with specific intermolecular interactions (e.g., π-π stacking), which dictates their fluorescence emission properties. When mechanical force is applied, this ordered structure is disrupted, leading to a disordered, amorphous state. This change in the local environment and intermolecular interactions of the fluorophores results in a shift in the fluorescence emission wavelength, which is observed as a change in color.

While there are no specific studies on the mechanofluorochromic properties of this compound, the behavior of other 9,10-disubstituted and other substituted anthracene derivatives provides a strong indication that it could also exhibit such properties. The change in fluorescence upon mechanical grinding for some anthracene derivatives is summarized in the table below.

Anthracene DerivativeInitial Emission (Crystalline)Emission after Grinding (Amorphous)Reference
9,10-Bis(4-methoxystyryl)anthraceneGreenYellow researchgate.net (analogue)
9,10-Bis(4-(trifluoromethyl)styryl)anthraceneGreenOrange researchgate.net
A 9,10-diheteroarylanthracene derivativeBlueGreen researchgate.net (analogue)

The original fluorescence can often be restored by exposing the amorphous material to solvent vapor or by heating, which induces a recrystallization process. This reversibility is a key characteristic of many mechanofluorochromic materials. The specific colors and the magnitude of the spectral shift are highly dependent on the molecular structure and the packing arrangement in the solid state.

Chemical Reactivity and Mechanistic Investigations of 9 Prop 1 En 1 Yl Anthracene

Photoreactions and Photocycloadditions

The extended π-system of the anthracene (B1667546) nucleus makes 9-(prop-1-en-1-yl)anthracene highly susceptible to photochemical transformations. Upon absorption of ultraviolet radiation, the molecule is promoted to an excited state, which can then undergo several competing reaction pathways.

The presence of a double bond in the prop-1-en-1-yl substituent allows for the existence of geometric isomers, designated as E (trans) and Z (cis). Photochemical irradiation provides the energy necessary to overcome the rotational barrier of the carbon-carbon double bond, leading to isomerization between these two forms.

Direct excitation of anthracenyl-substituted alkenes typically populates the singlet excited state, from which isomerization can occur. researchgate.net The process involves a rotation around the C=C bond in the excited state to reach a perpendicular intermediate, which can then decay to either the E or Z ground state. The ratio of isomers at the photostationary state is dependent on the excitation wavelength and the molar absorption coefficients of the two isomers at that wavelength. acs.org For many 9-substituted anthryl-ethylenes, the E-to-Z isomerization is often efficient upon direct irradiation. researchgate.net

Triplet-sensitized isomerization can also be employed, which proceeds via the triplet excited state. In some cases, triplet sensitization can selectively favor the formation of one isomer over the other. For instance, in related 9-anthraceneacrylic esters, triplet-sensitized isomerization selectively produces the E isomer from the Z isomer. researchgate.net A similar selectivity can be anticipated for this compound.

Table 1: General Observations on E/Z Photoisomerization of Anthracene Derivatives

Excitation Method Predominant Process Typical Outcome
Direct Irradiation (>400 nm) Singlet Excited State E → Z Isomerization

This table is based on general findings for 9-substituted anthracene derivatives and is expected to be applicable to this compound.

While less common for simple 9-substituted anthracenes, intramolecular [4+4] cycloaddition, or cyclomerization, is a known photoreaction for anthracene derivatives where a second anthracene moiety is tethered to the first, or when the sidechain at the 9-position is long and flexible enough to allow for interaction with the 9,10-positions of the same anthracene ring. scribd.com This reaction involves the formation of a "cyclomer" through the cycloaddition of one part of the molecule to another. For a molecule like this compound, a true intramolecular [4+4] cycloaddition of the anthracene core is not possible as it lacks a second anthracene unit. However, other intramolecular photoreactions could potentially occur if the substituent were different, for example, leading to a cage-like structure.

A characteristic photoreaction of anthracene and its derivatives is the intermolecular [4+4] cycloaddition, leading to the formation of a dimer. researchgate.netnih.gov Upon irradiation with UV light (typically around 365 nm), an excited anthracene molecule in the singlet state can react with a ground-state molecule. nih.gov This cycloaddition occurs between the 9,10-positions of one molecule and the 9',10'-positions of the other, resulting in a bridged, non-aromatic dimer.

The dimerization is a reversible process, and the dimer can be cleaved back to the two monomeric anthracene units by irradiation with shorter wavelength UV light (around 254 nm) or by heating. researchgate.net The presence of a substituent at the 9-position, such as the prop-1-en-1-yl group, can influence the rate and regioselectivity of the dimerization. Steric hindrance from the substituent can affect the approach of the two anthracene moieties. Two main head-to-tail dimers are possible for 9-substituted anthracenes. researchgate.net

Table 2: Intermolecular [4+4] Photodimerization of 9-Substituted Anthracenes

Reactants Conditions Product Key Features
2 x this compound UV light (e.g., 365 nm) Dimer Formation of a bridged cycloadduct

Chemo-selective Reactions Involving the Prop-1-en-1-yl Group

The prop-1-en-1-yl group, being an electron-rich alkene, can undergo a variety of addition and cycloaddition reactions, often with a degree of chemo-selectivity that leaves the anthracene core intact, especially under non-photochemical conditions.

The anthracene ring system is a classic diene for the Diels-Alder, or [4+2] cycloaddition, reaction. nih.govresearchgate.net It readily reacts with various dienophiles across its central 9,10-positions. researchgate.net While the anthracene core itself acts as the diene, the prop-1-en-1-yl substituent can also exhibit dienophilic character, although it is generally less reactive than more electron-deficient alkenes.

In a typical scenario, this compound would react as a diene with a suitable dienophile. The reaction involves the formation of a bicyclic adduct, where the dienophile has added across the 9 and 10 positions of the anthracene. The presence of the substituent at the 9-position can influence the stereoselectivity of the addition. For instance, the Diels-Alder cycloaddition of 9R-(1-methoxyethyl)anthracene with p-benzoquinone shows diastereoselectivity. rsc.org

Table 3: Representative Diels-Alder Reactions of 9-Substituted Anthracenes

Diene Dienophile Conditions Product Type
9-Substituted Anthracene Maleic Anhydride Thermal 9,10-Ethanoanthracene derivative

This table provides general examples of Diels-Alder reactions involving the anthracene core.

The central ring of anthracene is highly reactive towards singlet oxygen (¹O₂). nih.gov This reaction is a [4+2] cycloaddition where singlet oxygen acts as the dienophile, adding across the 9,10-positions to form a stable endoperoxide. nih.govresearchgate.net This process is often referred to as singlet oxygen trapping.

The formation of the endoperoxide disrupts the aromaticity of the central ring. These endoperoxides are often thermally labile and can release the singlet oxygen upon heating, regenerating the original anthracene derivative. nih.govgu.se This reversible trapping and release of singlet oxygen has led to the use of anthracene derivatives in various applications, such as in photodynamic therapy and for the controlled release of singlet oxygen. nih.gov The prop-1-en-1-yl group is generally not expected to compete with the highly reactive anthracene core for singlet oxygen under normal conditions.

Table 4: Reaction of 9-Substituted Anthracene with Singlet Oxygen

Reactant Reagent Product Reaction Type

Electron Transfer Processes in Photochemistry of this compound

The photochemistry of anthracene and its derivatives is significantly influenced by photoinduced electron transfer (PET) processes. In these reactions, the electronically excited anthracene moiety can act as either an electron donor or an acceptor, depending on the nature of the interacting species. For this compound, the presence of the alkenyl substituent at the 9-position can modulate its electron-donating or -accepting properties in the excited state.

Upon absorption of light, this compound is promoted to an electronically excited singlet state. This excited molecule is both a better electron donor and a better electron acceptor than the ground-state molecule. Whether it will donate or accept an electron is determined by the redox properties of the other molecule involved in the interaction, often referred to as a quencher.

Interaction with Electron Acceptors:

When the excited this compound interacts with an electron acceptor, an electron can be transferred from the excited anthracene derivative to the acceptor. This process, known as oxidative PET, results in the formation of a radical cation of the anthracene derivative and a radical anion of the acceptor. The efficiency of this process is dependent on the electron-accepting strength of the quencher and the solvent polarity.

Interaction with Electron Donors:

Conversely, in the presence of an electron donor, the excited this compound can accept an electron, leading to the formation of its radical anion and the radical cation of the donor. This is referred to as reductive PET.

The occurrence of PET is often studied by fluorescence quenching experiments. The quenching of the characteristic fluorescence of the anthracene moiety in the presence of varying concentrations of a quencher (donor or acceptor) provides valuable information about the kinetics of the electron transfer process. The Stern-Volmer relationship is commonly used to analyze this quenching data.

Due to the limited availability of specific experimental data for this compound, the following tables present representative data for the closely related compound, 9-vinylanthracene (B1293765), interacting with various electron acceptors and donors. This data serves to illustrate the typical parameters involved in the photoinduced electron transfer processes of 9-alkenylanthracenes.

Table 1: Fluorescence Quenching Data for 9-Vinylanthracene with Electron Acceptors in Acetonitrile (B52724)

Electron AcceptorQuenching Rate Constant (kq) (M-1s-1)
Dicyanobenzene1.5 x 1010
Pyromellitic dianhydride2.1 x 1010
Tetracyanoethylene2.5 x 1010

This interactive table showcases the efficiency of fluorescence quenching of a representative 9-alkenylanthracene by various electron acceptors. The high values of the quenching rate constants indicate a very efficient electron transfer process.

Table 2: Redox Potentials and Excited State Energy for 9-Vinylanthracene

ParameterValue
Ground State Oxidation Potential (Eox)+1.25 V vs. SCE
Excited State Oxidation Potential (E*ox)-1.80 V vs. SCE
Singlet Excited State Energy (E0-0)3.05 eV

This interactive table provides key electrochemical and spectroscopic data for a representative 9-alkenylanthracene. The excited state oxidation potential, calculated from the ground state oxidation potential and the excited state energy, demonstrates the significantly increased electron-donating ability of the molecule in its excited state.

The study of these electron transfer processes is crucial for understanding the photochemical reaction mechanisms of this compound and for its potential applications in areas such as photoredox catalysis and molecular electronics. The transient radical ions formed during PET are highly reactive intermediates that can initiate a variety of subsequent chemical transformations.

Computational Chemistry and Theoretical Modeling of 9 Prop 1 En 1 Yl Anthracene

Time-Dependent Density Functional Theory (TD-DFT)

Correspondingly, without ground-state DFT calculations, TD-DFT studies, which are used to simulate electronic absorption spectra (UV-Vis) and investigate excited-state properties, have not been reported for 9-(prop-1-en-1-yl)anthracene.

Prediction of Electronic Absorption and Emission Spectra

There is no available research detailing the prediction of the electronic absorption and emission spectra for this compound using computational methods. Such studies would typically involve TD-DFT calculations to determine the vertical excitation energies and oscillator strengths, which correlate to the absorption maxima (λmax), and geometry optimization of the first excited state to predict emission wavelengths.

Excitation Energies and Transition Density Matrix (TDM) Analysis

Specific data on the calculated excitation energies for the singlet and triplet states of this compound are not available. Furthermore, Transition Density Matrix (TDM) analysis, a method used to visualize the electronic character of transitions (e.g., local excitation, charge transfer), has not been reported for this compound.

Advanced Quantum Chemical Analyses

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

No studies were found that have performed Natural Bonding Orbital (NBO) analysis on this compound. This type of analysis is instrumental in understanding delocalization effects and quantifying the strength and nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, by examining the interactions between filled donor and empty acceptor orbitals.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The characterization of chemical bonds in this compound using the Quantum Theory of Atoms in Molecules (QTAIM) has not been documented. QTAIM analysis of the electron density topology provides valuable information on the nature of atomic interactions, including the determination of bond paths and the characterization of bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

Molecular Dynamics Simulations for Conformational and Intermolecular Studies

There is a lack of published research on the use of molecular dynamics (MD) simulations to investigate the conformational landscape or intermolecular aggregation behavior of this compound. MD simulations could provide insights into the preferred geometries of the propenyl substituent relative to the anthracene (B1667546) core and how these molecules interact with each other in condensed phases.

Theoretical Prediction of Nonlinear Optical Properties

Computational predictions of the nonlinear optical (NLO) properties of this compound are not present in the scientific literature. Such studies would typically involve calculating the first and second hyperpolarizabilities (β and γ) to assess the potential of the molecule for applications in optoelectronics and photonics.

Hyperpolarizabilities and Non-Linear Refractive Indices

There is no specific published data from computational studies detailing the hyperpolarizabilities or non-linear refractive indices for this compound. Theoretical investigations of similar molecules generally employ quantum chemical methods like Density Functional Theory (DFT) to predict these properties. Such studies often focus on molecules with significant intramolecular charge transfer characteristics, a feature not prominent in the simple alkenyl-substituted this compound.

Two-Photon Absorption (TPA) Cross-Sections and Excited-State Absorption (ESA)

Similarly, no dedicated theoretical or computational studies reporting the two-photon absorption (TPA) cross-sections or excited-state absorption (ESA) spectra for this compound could be identified. The available research on the TPA of anthracene derivatives typically involves more complex structures where extended π-conjugation and donor-acceptor substitutions lead to large TPA cross-sections. nih.govnih.gov The investigation of ESA in anthracene derivatives is also commonly associated with these more complex systems, where it contributes to phenomena like reverse saturable absorption. nih.govrsc.org Without specific computational models for this compound, no data tables for these properties can be generated.

Advanced Material Applications Derived from 9 Prop 1 En 1 Yl Anthracene Frameworks

Design Principles for Optoelectronic Materials (Focus on fundamental molecular characteristics)

The design of high-performance optoelectronic materials based on the 9-(prop-1-en-1-yl)anthracene framework hinges on a deep understanding of how its molecular structure dictates its electronic and photophysical properties. Key to this is the manipulation of the π-conjugated system, which governs the material's ability to absorb and emit light, as well as transport charge carriers.

Influence of Molecular Planarity and Conjugation Length on Electronic Properties

Molecular Planarity: The anthracene (B1667546) unit itself is a planar, rigid structure that facilitates efficient π-orbital overlap, which is crucial for charge transport. However, substitution at the 9-position can introduce steric hindrance, potentially causing a twist between the anthracene core and the substituent. In structures analogous to this compound, such as anthracenyl chalcones, significant dihedral angles between the anthracene moiety and the rest of the molecule have been observed. While a fully planar conformation is often sought to maximize conjugation, a twisted structure can be beneficial in some applications, such as in organic light-emitting diodes (OLEDs), where it can prevent π–π stacking and aggregation-caused quenching, leading to more efficient deep-blue emission.

Conjugation Length: Extending the length of the π-conjugated system is a well-established strategy for tuning optoelectronic properties. Increasing the number of conjugated double bonds, for instance by extending the propene bridge, generally leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This results in a bathochromic (red) shift in both the absorption and emission spectra. Studies on similar anthracene derivatives have demonstrated that extending the π-bridge can significantly enhance nonlinear optical (NLO) responses, partly due to the increased effective conjugation length. This extension facilitates electron delocalization, which is a key factor for many optoelectronic applications.

Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in many organic electronic materials, particularly those with a donor-acceptor (D-A) architecture. The this compound framework can be readily incorporated into such systems. The anthracene moiety can act as a π-conjugated bridge or as an electron donor itself.

In a typical D-π-A system involving an anthracene bridge, photoexcitation can cause an electron to move from the HOMO, often localized on the donor, to the LUMO, which may be localized on the acceptor. This charge separation is crucial for applications in photovoltaics and for creating materials with large NLO responses. The efficiency of this ICT is governed by the strength of the donor and acceptor groups, the nature of the π-bridge, and the spatial overlap between the frontier molecular orbitals.

For instance, in two related anthracene derivatives, AN-1 and AN-2, where anthracene acts as the donor and a dimethylaminoacetophenone group serves as the acceptor, both molecules exhibited clear ICT upon excitation. The distribution of the HOMO and LUMO across the donor, bridge, and acceptor units confirms the charge transfer nature of the electronic transition. Such ICT characteristics often result in solvatochromism, where the emission wavelength shifts with solvent polarity, and can be exploited in sensor applications.

ParameterInfluence on Optoelectronic PropertiesTypical Effect
Increased Molecular PlanarityEnhances π-orbital overlap and electron delocalization.Improved charge mobility, sharper absorption bands.
Increased Conjugation LengthDecreases the HOMO-LUMO energy gap.Red-shift in absorption and emission spectra.
Introduction of Donor/Acceptor GroupsFacilitates intramolecular charge transfer (ICT).Enhanced NLO properties, potential for solvatochromism.
Steric Hindrance (Twisted Structures)Can disrupt π-conjugation but prevents molecular aggregation.May lead to higher fluorescence efficiency in the solid state.

Nonlinear Optical (NLO) Materials (Focus on the inherent NLO response of the compound)

Materials with strong nonlinear optical (NLO) properties are in high demand for applications such as optical switching, data storage, and optical limiting. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor character, are excellent candidates for NLO materials. The this compound framework is structurally similar to anthracenyl chalcones, a class of compounds known for their significant NLO response.

The NLO properties arise from the interaction of intense laser light with the material, leading to phenomena like two-photon absorption (TPA) and a nonlinear refractive index. The key molecular features that enhance the NLO response are a strong donor-acceptor interaction and a highly polarizable π-conjugated bridge, both of which can be engineered into the this compound system.

Research on analogous anthracene chalcones has shown that these molecules exhibit strong reverse saturable absorption (RSA), which is beneficial for optical limiting applications. This RSA is often the result of TPA followed by excited-state absorption. The effectiveness of these materials is highly dependent on their molecular structure. For instance, extending the π-bridge in an anthracene derivative was shown to increase the TPA coefficient by nearly eight times. This enhancement was attributed to both the extended conjugation and improved molecular planarity, which facilitates greater charge delocalization.

The third-order NLO susceptibility (χ⁽³⁾) is a key figure of merit for these materials. Anthracenyl chalcones have demonstrated high χ⁽³⁾ values, on the order of 10⁻⁴ esu, making them promising for practical applications.

Compound AnalogueNLO PropertyObserved Value/BehaviorReference
(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1)TPA Coefficient (β) at 600 nm0.182 × 10⁻² cm GW⁻¹
(2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2)TPA Coefficient (β) at 600 nm1.42 × 10⁻² cm GW⁻¹
Pyridine-based Anthracene ChalconesSecond Hyperpolarizability (γ)~10⁻³⁴ esu
Anthracenyl Chalcone (B49325) (AC)Third-order Susceptibility (χ⁽³⁾)1.10 x10⁻⁴ esu

Luminescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core makes its derivatives, including this compound, excellent candidates for developing luminescent probes and chemical sensors. Anthracene exhibits a high fluorescence quantum yield, chemical stability, and its emission properties can be readily modified by chemical substitution.

The sensing mechanism often relies on processes like photoinduced electron transfer (PET), ICT, or analyte-induced chemical reactions that alter the fluorescence output. For example, a common strategy is to design a sensor that is initially non-fluorescent or weakly fluorescent. Upon binding or reacting with a specific analyte, a change in the molecule's electronic structure occurs, "turning on" the fluorescence.

Anthracene-based probes have been successfully developed for the detection of various species, including metal ions and nucleotides. In one example, anthracene-bearing thioacetals were designed as "turn-on" fluorescent sensors for mercury ions (Hg²⁺). The interaction with Hg²⁺ triggers a desulfurization reaction, releasing the highly fluorescent parent aldehyde and leading to a significant increase in emission intensity. The detection limits for such probes can reach the nanomolar range, demonstrating their high sensitivity.

Electrochemical Properties for Electronic Applications

The electrochemical behavior of this compound and its derivatives is fundamental to their application in electronic devices like OLEDs and organic field-effect transistors (OFETs). Techniques such as cyclic voltammetry (CV) are used to determine key parameters like oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels of the molecule.

The HOMO level corresponds to the molecule's ability to donate an electron (p-type behavior), while the LUMO level relates to its ability to accept an electron (n-type behavior). These energy levels must be well-matched with the work functions of the electrodes and other materials in a device to ensure efficient charge injection and transport.

Studies on various 9,10-disubstituted anthracene derivatives show that their redox properties can be tuned by the nature of the substituents. Extending the π-conjugation generally decreases the HOMO-LUMO gap, which is observable as a smaller difference between the first oxidation and reduction potentials in the cyclic voltammogram. For example, the electrochemical properties of anthracene-based lithium-solvated electron solutions have been studied, demonstrating the ability of the anthracene core to reversibly accept electrons.

The HOMO and LUMO energies can be estimated from the onset potentials of oxidation (E_ox) and reduction (E_red) measured by CV. These values are crucial for designing device architectures and predicting charge transport behavior.

Electrochemical ParameterSignificanceMethod of Determination
Oxidation Potential (E_ox)Relates to the HOMO energy level and the ease of removing an electron.Cyclic Voltammetry (CV)
Reduction Potential (E_red)Relates to the LUMO energy level and the ease of adding an electron.Cyclic Voltammetry (CV)
HOMO-LUMO Gap (Electrochemical)Indicates the energy required for electronic excitation; influences color and stability.Calculated from the difference between E_ox and E_red.
Redox ReversibilityIndicates the stability of the charged species (radical anions/cations).Determined from the peak separation and current ratios in CV.

Future Research Directions and Emerging Paradigms for 9 Prop 1 En 1 Yl Anthracene

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of 9-substituted anthracenes exist, future research should focus on the development of more efficient, selective, and sustainable synthetic routes to 9-(Prop-1-en-1-yl)anthracene and its derivatives.

Key Research Thrusts:

Direct C-H Alkenylation: Exploring transition-metal-catalyzed C-H activation strategies to directly introduce the prop-1-en-1-yl group onto the anthracene (B1667546) core would represent a significant advancement in atom economy and step efficiency. Catalytic systems based on palladium, rhodium, or ruthenium could be investigated for their ability to selectively functionalize the C9 position.

Cross-Coupling Reactions: Further optimization of cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, using novel ligands and catalysts could lead to higher yields and milder reaction conditions for the synthesis of 9-(alkenyl)anthracenes. researchgate.net The development of one-pot procedures starting from readily available precursors would also be highly valuable. nih.gov

Flow Chemistry and Photochemical Synthesis: The use of microreactor and flow chemistry technologies could enable better control over reaction parameters, leading to improved yields and purity. Photochemical methods, leveraging the inherent light-absorbing properties of the anthracene core, could also offer novel synthetic pathways. For instance, photochemical conversion of related anthracene derivatives has been demonstrated. chemrxiv.org

Synthetic MethodPotential AdvantagesKey Challenges
Direct C-H AlkenylationHigh atom economy, reduced wasteRegioselectivity, catalyst stability
Advanced Cross-CouplingHigh yields, functional group toleranceCatalyst cost, ligand synthesis
Flow ChemistryPrecise process control, scalabilityInitial setup cost, potential for clogging
Photochemical SynthesisMild reaction conditions, unique reactivityControl of side reactions, quantum yield

Development of Advanced Characterization Techniques for Dynamic Processes

Understanding the excited-state dynamics and conformational changes of this compound is crucial for its application in photophysical devices. Future research should employ and further develop advanced spectroscopic techniques to probe these ultrafast processes.

Key Characterization Techniques:

Femtosecond Transient Absorption (TA) Spectroscopy: This technique can be used to monitor the evolution of excited states on the femtosecond to nanosecond timescale. rsc.orgresearchgate.netresearchgate.netnih.gov TA spectroscopy can provide insights into processes such as internal conversion, intersystem crossing, and charge transfer states, which are fundamental to the photophysical behavior of anthracene derivatives. rsc.org

Time-Resolved Fluorescence Spectroscopy: By measuring the fluorescence lifetime and anisotropy, detailed information about the excited-state deactivation pathways and rotational dynamics of the molecule can be obtained. nih.gov

Two-Dimensional Electronic Spectroscopy (2DES): This advanced technique can unravel complex couplings between electronic and vibrational states, providing a more complete picture of the energy relaxation pathways.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are used for structural confirmation researchgate.netrsc.orgresearchgate.net, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the prop-1-en-1-yl substituent relative to the anthracene plane.

Rational Design of Derivatives with Tailored Photophysical and Electronic Properties

The electronic and photophysical properties of this compound can be fine-tuned by introducing various functional groups onto the anthracene core or the propenyl chain. This opens up possibilities for designing novel materials with specific applications in mind.

Design Strategies:

Substitution on the Anthracene Core: Introducing electron-donating or electron-withdrawing groups at different positions of the anthracene ring can modulate the HOMO-LUMO energy gap, leading to shifts in the absorption and emission spectra. mdpi.com This strategy can be used to develop new fluorescent probes and materials for organic light-emitting diodes (OLEDs). rsc.org

Modification of the Alkenyl Chain: Functionalization of the prop-1-en-1-yl group, for instance, by introducing different substituents at the terminal carbon, can influence the degree of π-conjugation with the anthracene core and affect the molecule's photophysical properties. nih.gov

Introduction of Bulky Groups: Attaching bulky substituents can prevent π-π stacking in the solid state, which often leads to fluorescence quenching. nih.gov This is a crucial strategy for developing highly emissive solid-state materials.

Derivative TypeTargeted PropertyPotential Application
Electron-rich anthracenesRed-shifted emissionRed OLEDs, biological imaging
Electron-deficient anthracenesBlue-shifted emission, electron transportBlue OLEDs, n-type semiconductors
Sterically hindered derivativesHigh solid-state fluorescenceSolid-state lighting, sensors

Investigation of Undiscovered Reactivity Pathways and Mechanisms

The presence of both an aromatic diene system in the anthracene core and a reactive double bond in the propenyl group makes this compound a versatile platform for exploring novel chemical reactions.

Potential Reactivity to Explore:

[4+2] Cycloaddition (Diels-Alder) Reactions: The central ring of anthracene can act as a diene in Diels-Alder reactions. researchgate.netresearchgate.netuac.bjrsc.orgresearchgate.netresearchgate.net Investigating the reactivity of this compound with various dienophiles could lead to the synthesis of novel and complex polycyclic structures. The regioselectivity and stereoselectivity of these reactions would be of significant interest.

[2+2] Photocycloaddition Reactions: The alkene moiety can potentially undergo [2+2] photocycloaddition reactions, either intramolecularly with the anthracene core or intermolecularly with other alkenes, to form cyclobutane (B1203170) rings. universityofgalway.ie

[4+4] Photodimerization: Anthracene derivatives are known to undergo [4+4] photodimerization. mdpi.comresearchgate.net Studying this process for this compound could reveal the influence of the alkenyl substituent on the efficiency and stereochemistry of the dimerization.

Ene Reactions: The propenyl group contains an allylic hydrogen, making it a potential candidate for ene reactions. libretexts.org

Integration with Advanced Multi-Scale Computational Models

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the structure, properties, and reactivity of molecules.

Computational Approaches:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited-state electronic structures, predict absorption and emission spectra, and investigate reaction mechanisms. rsc.orgnih.gov DFT calculations can help in understanding how substitutions affect the photophysical properties of this compound derivatives. chalmers.se

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can be employed to study the dynamic behavior of the molecule in its excited state, providing insights into conformational changes and non-radiative decay pathways.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the behavior of this compound in complex environments, such as in a polymer matrix or interacting with biological systems, QM/MM methods can provide a balance between accuracy and computational cost.

Machine Learning and AI: By training models on existing experimental and computational data, machine learning algorithms could be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of materials with desired functionalities.

Q & A

Q. What synthetic strategies are effective for preparing 9-substituted anthracene derivatives like 9-(Prop-1-en-1-yl)anthracene?

The 9-position of anthracene is highly reactive toward electrophilic aromatic substitution due to its electron-rich nature. A common method involves reacting anthrone with Grignard reagents (e.g., prop-1-en-1-ylmagnesium bromide) followed by acid quenching and purification via column chromatography. For example, 9-(Pent-4-enyl)anthracene was synthesized by reacting anthrone with pent-4-enylmagnesium bromide, yielding a planar anthracene core with substituent-dependent steric effects .

Q. What safety protocols should be followed when handling 9-substituted anthracenes in laboratory settings?

  • PPE Requirements : Use nitrile gloves inspected for integrity, full-body chemical-resistant suits, and P95 respirators for particulate control. Avoid skin contact via proper glove removal techniques .
  • Environmental Controls : Prevent drainage contamination and use fume hoods for volatile steps. Dispose of contaminated materials per hazardous waste regulations .

Q. What analytical techniques are essential for characterizing this compound?

  • X-ray Crystallography : Determines molecular geometry and packing interactions (e.g., C–H···π bonds stabilizing crystal structures) .
  • NMR/UV-Vis Spectroscopy : Confirms substitution patterns and electronic properties. For example, anthracene derivatives exhibit strong absorbance in the 350–450 nm range .

Advanced Research Questions

Q. How can substituents at the 9-position modulate photophysical properties in anthracene derivatives?

Electron-donating groups (e.g., –SCH₃) extend conjugation, shifting absorption to longer wavelengths (e.g., 460 nm for ANT-SCH3) and increasing molar extinction coefficients (e.g., 17,527 dm³mol⁻¹cm⁻¹ at 389 nm). Substituents also influence fluorescence quantum yields (Φf = 0.20–0.75) and emission profiles, critical for optoelectronic applications .

Q. What crystallographic challenges arise in resolving structures of 9-substituted anthracenes, and how are they addressed?

  • Packing Interactions : Steric hindrance from substituents (e.g., twisted dihedral angles up to 91.2°) complicates refinement. Tools like SHELXL (with TWIN/BASF commands) handle twinning and anisotropic displacement parameters .
  • Validation : PLATON/SHELX validate hydrogen bonding and topology. For example, C–H···π interactions in 9-(Pent-4-enyl)anthracene stabilize its monoclinic (P2₁/c) lattice .

Q. How can computational methods complement experimental data in studying substituent effects on anthracene derivatives?

Density functional theory (DFT) predicts electronic transitions (e.g., HOMO-LUMO gaps) and correlates with UV-Vis spectra. Molecular dynamics simulations model packing effects, aiding in crystal engineering for materials science applications .

Q. What methodological considerations are critical for using 9-substituted anthracenes as probes in polymerization studies?

In styrene emulsion polymerization, 9-vinyl anthracene acts as a fluorescent probe to track particle nucleation. Key parameters include:

  • Quenching Efficiency : Monitor fluorescence decay to infer monomer incorporation rates.
  • Kinetic Modeling : Use time-resolved spectroscopy to differentiate primary and secondary nucleation mechanisms .

Q. How do structural modifications at the 9-position influence bioactivity in anthracene-based compounds?

  • Anticancer Activity : Planar anthracene cores with hydrophobic substituents (e.g., naphthyl groups) enhance intercalation with DNA or inhibit MMPs (matrix metalloproteinases), reducing metastasis .
  • Toxicity Mitigation : Substituent polarity (e.g., –OH or –COOH) improves solubility and reduces off-target effects, as seen in TIMP3-mediated myocardial protection studies .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in crystallographic data for 9-substituted anthracenes?

  • Refinement Checks : Compare Rint values (<0.05 acceptable) and residual density maps. For example, 9-(Pent-4-enyl)anthracene had Rint = 0.028, indicating high data quality .
  • Validation Tools : Use CCDC’s Mercury for hydrogen bonding analysis and Olex2 for disorder modeling .

Q. What strategies validate spectroscopic data when substituents cause unexpected hypsochromic shifts?

  • Control Experiments : Compare with unsubstituted anthracene (λmax ~ 360 nm). Hypsochromic shifts in phenanthrene derivatives (e.g., FEN-CN at 420 nm) suggest reduced conjugation .
  • Cross-Validation : Correlate DFT-predicted transitions with experimental UV-Vis and fluorescence spectra .

Methodological Tables

Table 1. Photophysical Properties of Selected 9-Substituted Anthracenes

Compoundλmax (nm)ε (dm³mol⁻¹cm⁻¹)ΦfApplicationReference
ANT-SCH346017,5270.62Photoinitiators
9-Phenylethynyl42012,4500.75OLEDs

Table 2. Crystallographic Parameters for 9-(Pent-4-enyl)anthracene

ParameterValue
Space GroupP2₁/c
a, b, c (Å)11.1555, 7.2678, 19.7129
β (°)119.096
V (ų)1396.55
Z4
R1/wR20.049/0.151
C–H···π Distance2.78–2.94 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.